Fmoc-His(Trt)-OH
CAS No.: 109425-51-6
Cat. No.: VC21538174
Molecular Formula: C40H33N3O4
Molecular Weight: 619.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109425-51-6 |
---|---|
Molecular Formula | C40H33N3O4 |
Molecular Weight | 619.7 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1 |
Standard InChI Key | XXMYDXUIZKNHDT-QNGWXLTQSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Chemical Structure and Properties
Fmoc-His(Trt)-OH is characterized by its specific structural and physicochemical properties that make it suitable for application in peptide synthesis protocols.
Structural Features
Fmoc-His(Trt)-OH consists of the amino acid histidine with two attached protecting groups:
-
The Fmoc group (9-fluorenylmethyloxycarbonyl) attached to the alpha amino group
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The trityl (Trt) group protecting the imidazole side chain at the N-1 position
The compound has a molecular formula of C40H33N3O4 and contains a characteristic imidazole unit that defines the histidine residue .
Physical and Chemical Properties
The key physicochemical properties of Fmoc-His(Trt)-OH are summarized in Table 1:
The trityl protection of the imidazole group results in a moderate decrease in the basicity of the imidazole ring. Studies have shown that the pKa value of Ac-Gly-His(Trt)-Gly-NH2 in 50% methanol is 4.7, compared to a pKa of 6.2 for the same compound with unprotected histidine .
Synthesis and Preparation
The synthesis of Fmoc-His(Trt)-OH typically follows established routes that ensure high purity and yield of the final product.
Synthetic Routes
The preparation of Fmoc-His(Trt)-OH generally involves a two-step process:
-
Protection of the imidazole side chain with the trityl group
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Protection of the alpha amino group with the Fmoc group
One documented synthetic route involves reacting H-His(Trt)-OH with 9-fluorenylmethyl chloroformate (Fmoc-OSu) in 90% dioxane with sodium bicarbonate, yielding the final product with approximately 85% yield .
Purification and Characterization
After synthesis, Fmoc-His(Trt)-OH is typically purified by crystallization from toluene, resulting in a product with a melting point of approximately 150°C (with decomposition) and an optical rotation [α]D of +86.6° (c=5% in CHCl3) . Modern analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are employed to confirm the identity and purity of the final product.
Applications in Peptide Chemistry
Fmoc-His(Trt)-OH plays a crucial role in various peptide synthesis applications, particularly in the construction of histidine-containing peptides and proteins.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-His(Trt)-OH is primarily employed in Fmoc/tBu solid-phase peptide synthesis strategies. The Fmoc-based approach offers several advantages over alternative methods, including:
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Milder deprotection conditions compared to Boc chemistry
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Compatible with acid-sensitive modifications
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Orthogonal protection scheme allowing selective deprotection
The trityl protection of the imidazole side chain is ideally suited for SPPS as it is:
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Completely stable to nucleophilic reagents
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Readily cleavable with trifluoroacetic acid (TFA)
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Positioned at the less hindered τ position of the imidazole ring
Pharmaceutical and Biomedical Applications
Peptides synthesized using Fmoc-His(Trt)-OH find applications in:
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Development of peptide-based therapeutics
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Design of enzyme inhibitors
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Creation of metal-binding peptides that exploit histidine's coordination properties
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Construction of biomaterials with specific functional properties
Challenges in Application: Racemization Studies
A significant challenge in the use of Fmoc-His(Trt)-OH in peptide synthesis is the potential for racemization, which can compromise the stereochemical integrity of the final peptide product.
Racemization Mechanisms
Histidine is among the amino acid residues most susceptible to racemization during peptide synthesis. The coupling of Fmoc-His(Trt)-OH is frequently accompanied by significant racemization, which can lead to the formation of D-histidine-containing peptide impurities .
The acidic proton at the α-carbon of histidine can be abstracted under basic conditions, particularly during carboxyl activation, leading to racemization through an oxazolone intermediate mechanism.
Factors Affecting Racemization
Studies have identified several key factors that influence the extent of racemization during Fmoc-His(Trt)-OH coupling:
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Activation method and reagents
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Pre-activation time and conditions
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Coupling duration and temperature
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Presence of additives such as HOBt (1-hydroxybenzotriazole)
Research has shown that the conditions of Fmoc-His(Trt)-OH carboxylate pre-activation prior to coupling are critical for controlling histidine racemization. More intensive pre-activation generally increases the risk of racemization .
Table 2 summarizes experimental findings on racemization levels under different conditions:
His-derivative | Racemization (%) in model A | Racemization (%) in model B |
---|---|---|
Fmoc-His(Trt)-OH | 0.2% | 0.1% |
Fmoc-His-OH | 1.1% | 0.7% |
Boc-His(Trt)-OH | 0.3% | 0.5% |
Boc-His-OH | 0.7% | 0.4% |
Model A: Synthesis of H-His-Val-Val-OH on p-alkoxybenzylalcohol polystyrene resin
Model B: Other model systems
These data demonstrate that trityl protection significantly reduces racemization compared to unprotected histidine derivatives.
Optimization Strategies for Peptide Synthesis
Recent research has focused on optimizing conditions for using Fmoc-His(Trt)-OH in peptide synthesis to minimize side reactions while maximizing coupling efficiency.
Balancing Racemization and N-α-DIC-Endcapping
A key finding from recent studies is the conflicting relationship between histidine racemization and peptide N-α endcapping by N,N-diisopropylcarbodiimide (DIC). When amino acid pre-activation is minimized to reduce racemization, the risk of peptide N-α endcapping increases. Conversely, more intensive pre-activation reduces endcapping but increases racemization .
This trade-off necessitates careful optimization of reaction conditions to balance these competing side reactions.
Design of Experiments (DOE) Approach
Researchers have employed Design of Experiments (DOE) methodologies to systematically investigate and optimize the conditions for Fmoc-His(Trt)-OH coupling. These studies have established significant models for both histidine racemization and peptide N-α endcapping, enabling a more rational approach to method development .
The DOE approach has revealed that several parameters significantly affect the outcome of Fmoc-His(Trt)-OH coupling:
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Activation time
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Reagent excess
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Temperature
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Coupling duration
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Choice of coupling reagents and additives
Active Ester Formation
The formation of active esters of Fmoc-His(Trt)-OH represents another strategy to improve coupling efficiency while minimizing side reactions. Table 3 shows coupling times for various active esters:
His-derivative | Reaction time (min) in condition A | Reaction time (min) in condition B |
---|---|---|
Fmoc-His(Trt)-OH + DCC | 600 (10h) | - |
Fmoc-His(Trt)-OTcp | 50 | 20 |
Fmoc-His(Trt)-OPfp | 35 | 10 |
Trt-His(Trt)-OH + DCC | 1200 (20h) | - |
Trt-His(Trt)-OTcp | 900 (15h) | 480 (8h) |
Trt-His(Trt)-OPfp | 1200 (20h) | 600 (10h) |
OTcp: 2,4,5-trichlorophenyl ester
OPfp: pentafluorophenyl ester
These data demonstrate that active esters significantly accelerate coupling reactions compared to direct activation with DCC.
Comparative Analysis with Other Protected Histidine Derivatives
Fmoc-His(Trt)-OH is one of several protected histidine derivatives used in peptide synthesis. A comparative analysis helps understand its specific advantages and limitations.
Comparison with D-isomer
The D-isomer of this compound, Fmoc-D-His(Trt)-OH (CAS: 135610-90-1), has identical physicochemical properties except for optical rotation, which is opposite in sign. This D-isomer is used in the synthesis of peptides containing D-histidine residues .
Alternative Protection Strategies
While trityl protection of the imidazole side chain is common, other protecting groups have been explored:
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Boc protection of the α-amino group (Boc-His(Trt)-OH)
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Alternative imidazole protections (e.g., Bum, Dnp, Bom)
The trityl group offers particular advantages due to its:
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Resistance to HCl in acetic acid
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Prompt cleavage by TFA
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Steric hindrance that reduces racemization
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